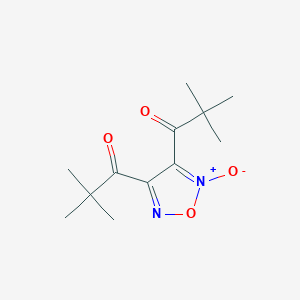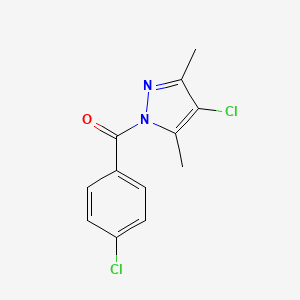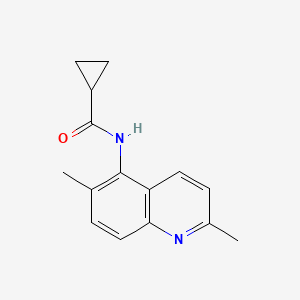
3,4-Bis(pivaloyl)furoxan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(pivaloyl)furoxan is a heterocyclic compound that belongs to the class of furoxans It is characterized by the presence of two pivaloyl groups attached to the furoxan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(pivaloyl)furoxan typically involves the reaction of furoxan derivatives with pivaloyl chloride under specific conditions. One common method includes the use of a base such as pyridine to facilitate the acylation reaction. The reaction is usually carried out at low temperatures to prevent decomposition of the furoxan ring .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(pivaloyl)furoxan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of furoxan derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the pivaloyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
3,4-Bis(pivaloyl)furoxan has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism by which 3,4-Bis(pivaloyl)furoxan exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s structure allows it to bind to specific sites on target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Bis(3-nitrofurazan-4-yl)furoxan: Known for its high-energy properties and used in explosives.
3,4-Bis(4-aminofurazan-3-yl)furoxan: Used as a precursor in the synthesis of other heterocyclic compounds.
Uniqueness
3,4-Bis(pivaloyl)furoxan is unique due to the presence of pivaloyl groups, which impart specific chemical properties such as increased stability and reactivity under certain conditions. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H18N2O4 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
1-[4-(2,2-dimethylpropanoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)9(15)7-8(14(17)18-13-7)10(16)12(4,5)6/h1-6H3 |
Clé InChI |
YSQYWYIWDAJVPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C1=NO[N+](=C1C(=O)C(C)(C)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B15010628.png)

![methyl 3-benzoyl-4,5-dioxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B15010644.png)
![N,N'-{(5-ethyl-2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyl]}diacetamide](/img/structure/B15010646.png)


![5-(2-bromophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15010675.png)
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15010682.png)

![Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-5-phenylthiophene-3-carboxylate](/img/structure/B15010696.png)

![2-chloro-5-{(4Z)-4-[3,5-dibromo-2-(prop-2-en-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B15010724.png)
![2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B15010725.png)

